1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
1-(4-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 4-methoxybenzyl group and a 1-methylindole moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-16(15-5-3-4-6-17(15)21)20-18(22)19-11-13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUHVYFMNODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxybenzyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the benzyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Structural Differences : The 4-methoxybenzyl group is replaced with a 3-chloro-4-fluorophenyl ring.
- Molecular Weight : 317.748 g/mol (vs. ~350–360 g/mol estimated for the parent compound) .
- Key Properties: Electronegative substituents (Cl, F) may increase binding affinity to hydrophobic pockets but reduce solubility. No direct toxicity data reported, but halogenated analogs often exhibit altered metabolic stability.
3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea
- Structural Differences: Incorporates a bromo-methoxyphenyl group and an aminopyridinylmethyl-indole.
- The aminopyridine group may improve hydrogen-bonding interactions with targets like kinases .
1-(4-Methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea (Compound 47)
1-(6-Chloro-o-tolyl)-3-(4-methoxybenzyl)-3-(2-(pyrrolidinyl)ethyl)urea Hydrochloride
- Structural Differences : Adds a pyrrolidinylethyl chain and chloro-tolyl group.
- Toxicity :
1,1-Diethyl-3-(4-methoxybenzoyl)thiourea
- Structural Differences : Thiourea replaces urea, with a diethyl group and methoxybenzoyl moiety.
- Key Properties: Thioureas exhibit stronger hydrogen-bonding capacity but lower metabolic stability than ureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
